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Introduction

Obtaining high-quality genomic DNA from plant tissues is a critical first step for a wide range of

molecular biology applications, from genetic mapping and marker-assisted selection to drug

discovery and pharmacognosy. However, plant cells present unique challenges not typically

encountered with animal tissues. Many plant species are rich in secondary metabolites, such

as polyphenols and polysaccharides, which can co-precipitate with DNA, hindering the

extraction process and inhibiting downstream enzymatic reactions like PCR and restriction

digestion.[1][2]

Polyphenolic compounds, when oxidized, can irreversibly bind to nucleic acids, causing DNA

degradation and sample browning.[3] Polysaccharides make the DNA pellet gelatinous and

difficult to handle, and they can inhibit the activity of enzymes like Taq polymerase. This note

details the application of Polyvinylpyrrolidone (PVP), a synthetic polymer, to overcome the

challenges posed by polyphenols during DNA extraction.

Mechanism of Action

Polyvinylpyrrolidone (PVP) is a high molecular weight polymer that is commonly added to

plant DNA extraction buffers, such as CTAB (Cetyl Trimethylammonium Bromide) buffer, to

remove polyphenolic contaminants.[4] Its efficacy lies in its chemical structure, which mimics

the peptide bonds of proteins.
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PVP has a strong affinity for polyphenols and binds to them through hydrogen bonding.[3][4]

This action effectively sequesters the polyphenols in the aqueous phase during the initial

homogenization step. By binding to these contaminants, PVP prevents them from oxidizing and

subsequently binding to the DNA.[3] The PVP-polyphenol complexes can then be efficiently

removed during the chloroform extraction and centrifugation steps, resulting in a cleaner,

higher-quality DNA sample.[2]

Applications

The use of PVP is particularly recommended for DNA extraction from plant species known to

have high levels of secondary metabolites, including:

Woody plants and conifers[5]

Fruit trees (e.g., apple, pear, grape)[5][6]

Medicinal plants[7]

Plants with dense, pigmented tissues (e.g., mature leaves, bark, fruit skins)[8]

Quantitative Data on PVP in DNA Extraction
The inclusion of PVP in the extraction buffer typically leads to a significant improvement in both

the yield and purity of the extracted DNA. Purity is commonly assessed by spectrophotometry,

measuring the absorbance ratios at A260/A280 (indicator of protein contamination) and

A260/A230 (indicator of polyphenol/polysaccharide contamination). An A260/A280 ratio of 1.8–

2.0 is generally considered indicative of pure DNA.[5][9]

Table 1: Effect of PVP Concentration on DNA Yield and Purity from Passiflora foetida
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PVP Concentration
(%)

Average DNA Yield
(µ g/0.5g tissue)

A260/A280 Ratio
(Purity)

A260/A230 Ratio
(Purity)

0 (Control)
Lower Yield, often with

contamination
< 1.7 < 1.5

1% ~998.7 ~2.06 ~1.99

3.5% 210.9 - 449.5 ~1.56 ~0.75

4.0% Variable ~1.50 ~0.67

5.0% Variable ~1.70 ~0.81

Data adapted from a

study on Passiflora

foetida, a medicinal

plant rich in

polyphenols. Optimal

results were found at

1% PVP, with higher

concentrations leading

to decreased purity

and yield.[7]

Visualizing the PVP Mechanism and Workflow
The following diagrams illustrate the mechanism of PVP action and the general workflow for

plant DNA extraction incorporating PVP.

Without PVP With PVP

DNA Oxidized Polyphenols PVP
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Lysis Buffer Components

1. Tissue Homogenization

2. Cell Lysis

3. Organic Extraction

4. DNA Precipitation

5. DNA Washing

6. Resuspension

7. Quality Control

CTAB (Detergent) PVP (Polyphenol Removal) β-Mercaptoethanol (Antioxidant) NaCl (Removes Polysaccharides) Tris-HCl (pH Buffer) EDTA (Chelator)

Click to download full resolution via product page

Protocol: Modified CTAB DNA Extraction with PVP
This protocol is adapted for extracting high-quality genomic DNA from 0.5-1.0 g of fresh plant

tissue rich in polyphenols and polysaccharides.

Materials and Reagents:
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2X CTAB Extraction Buffer:

2% (w/v) CTAB

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1-2% (w/v) PVP (MW 40,000)

Add just before use: 0.2% (v/v) β-mercaptoethanol

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid Nitrogen

Mortar and Pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block (65°C)

Microcentrifuge

Procedure:

Tissue Preparation: a. Weigh approximately 0.5 g of fresh, young leaf tissue. b. Freeze the

tissue with liquid nitrogen. c. Immediately grind the frozen tissue to a fine powder using a
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pre-chilled mortar and pestle. d. Transfer the powdered tissue to a 2.0 mL microcentrifuge

tube.

Lysis: a. Add 1 mL of pre-warmed (65°C) 2X CTAB Extraction Buffer (with β-mercaptoethanol

and PVP added) to the powdered tissue.[10] b. Vortex thoroughly for 1-2 minutes to create a

homogeneous slurry. c. Incubate the mixture in a 65°C water bath for 30-60 minutes.[10]

Invert the tube every 10-15 minutes.

Phase Separation: a. Cool the tube to room temperature. b. Add an equal volume (~1 mL) of

Chloroform:Isoamyl alcohol (24:1). c. Mix by inverting the tube gently for 5-10 minutes to

form an emulsion. Do not vortex, as this can shear the DNA. d. Centrifuge at 12,000 x g for

15 minutes at room temperature.[7]

DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL

microcentrifuge tube. Avoid disturbing the interface. b. Add 0.7 volumes of ice-cold

isopropanol to the supernatant. c. Mix gently by inversion until a stringy white DNA

precipitate becomes visible. d. Incubate at -20°C for at least 30 minutes to enhance

precipitation. e. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL

of ice-cold 70% ethanol to wash the pellet. c. Centrifuge at 10,000 x g for 5 minutes. d.

Decant the ethanol and repeat the wash step. e. After the final wash, remove as much

ethanol as possible and air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make

it difficult to resuspend.

Resuspension and RNA Removal: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b.

Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA

contamination. c. Store the purified DNA at -20°C for long-term use.

Conclusion

The incorporation of PVP into standard DNA extraction protocols, particularly the CTAB

method, is a simple yet highly effective modification for isolating pure, high-molecular-weight

DNA from challenging plant species. By efficiently removing polyphenolic inhibitors, PVP

ensures the reliability of downstream molecular analyses, which is paramount for researchers

in genetics, biotechnology, and drug development. The optimal concentration of PVP may need
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to be determined empirically for each plant species, but a starting concentration of 1-2% is

effective for a wide range of tissues.[7][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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